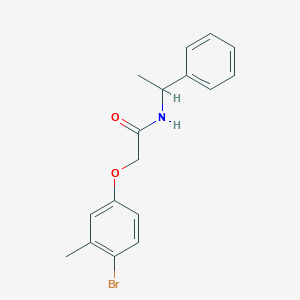![molecular formula C16H13N3O2S B326289 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE](/img/structure/B326289.png)
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound with a unique structure that includes a phthalazine core and a Schiff base linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves the condensation of 4-(methylthio)benzaldehyde with 2,3-dihydrophthalazine-1,4-dione under reflux conditions in the presence of a suitable solvent such as methanol . The reaction is facilitated by the presence of an acid catalyst, which promotes the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base linkage can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with various molecular targets. The Schiff base linkage allows it to form complexes with metal ions, which can modulate its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
4-({[4-(methylthio)phenyl]methylene}amino)phenyl dodecanoate: Another Schiff base compound with similar structural features.
5-Amino-pyrazoles: Compounds with a similar heterocyclic core and potential biological activities.
Uniqueness
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its combination of a phthalazine core and a Schiff base linkage, which imparts distinct chemical and biological properties. Its ability to form metal complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
特性
分子式 |
C16H13N3O2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
5-[(4-methylsulfanylphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-22-11-7-5-10(6-8-11)9-17-13-4-2-3-12-14(13)16(21)19-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21) |
InChIキー |
GQOXIGMPMSRGPP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
正規SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B326206.png)



![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326219.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
![(4E)-3-hydroxy-4-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326225.png)
![N'-[(2-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B326226.png)


